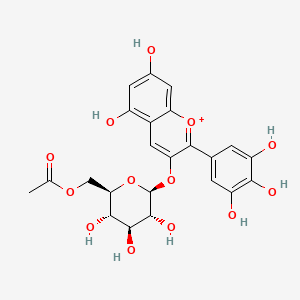
Delphinidin 3-(acetylglucoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delphinidin 3-O-(acetylglucoside) belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-(acetylglucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, delphinidin 3-O-(acetylglucoside) is primarily located in the cytoplasm. Delphinidin 3-O-(acetylglucoside) exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-(acetylglucoside) can be converted into delphinidin. Outside of the human body, delphinidin 3-O-(acetylglucoside) can be found in a number of food items such as fruits, lowbush blueberry, grape wine, and highbush blueberry. This makes delphinidin 3-O-(acetylglucoside) a potential biomarker for the consumption of these food products.
Delphinidin 3-O-(6-O-acetyl-beta-D-glucoside) is an anthocyanin cation that is delphinidin substituted at position 3 by a 6-O-acetyl-beta-D-glucosyl residue. It has a role as a metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Delphinidin, a major anthocyanidin found in fruits, exhibits potent anticancer properties. It induces apoptosis in prostate cancer cells through the suppression of histone deacetylase (HDAC) activity and activation of p53 acetylation. This mechanism involves the cleavage of HDAC3, upregulation of pro-apoptotic genes, and downregulation of anti-apoptotic genes, highlighting its potential in prostate cancer prevention (Jeong et al., 2016). Additionally, delphinidin has been shown to inhibit the growth and metastasis of human colorectal cancer cells. This effect is attributed to the suppression of the integrin/FAK axis and upregulation of miR-204-3p, suggesting its role in mitigating cancer cell migration and invasion (Huang et al., 2019).
Antioxidant and Anti-inflammatory Activities
Delphinidin exhibits notable antioxidant and anti-inflammatory activities. It can induce apoptosis in leukemia cells through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway, highlighting its potential in herbal medicine for anticancer functions (Hou et al., 2005). Furthermore, delphinidin and its glycosides show multifunctional benefits, including anti-microorganism, anti-diabetes, and cardiovascular protection, due to their structure-based characteristics and activities such as anti-oxidation and anti-inflammation (Chen et al., 2019).
Anti-Obesity and Metabolic Health
Delphinidin demonstrates anti-obesity activity by attenuating adipogenesis and promoting lipid metabolism in adipocytes. This is achieved through downregulation of key adipogenic and lipogenic markers and activation of AMPK-mediated signaling, pointing to its therapeutic potential in obesity management (Park et al., 2019). Additionally, it inhibits pre-adipocyte differentiation and promotes lipolysis by activating the Wnt/β-catenin signaling pathway, further supporting its role in combating metabolic diseases (Rahman et al., 2016).
Eigenschaften
CAS-Nummer |
66594-00-1 |
|---|---|
Molekularformel |
C23H23O13+ |
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O13/c1-8(24)33-7-17-19(30)20(31)21(32)23(36-17)35-16-6-11-12(26)4-10(25)5-15(11)34-22(16)9-2-13(27)18(29)14(28)3-9/h2-6,17,19-21,23,30-32H,7H2,1H3,(H4-,25,26,27,28,29)/p+1/t17-,19-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
QPXIWIXIRHZIMM-OXUVVOBNSA-O |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)
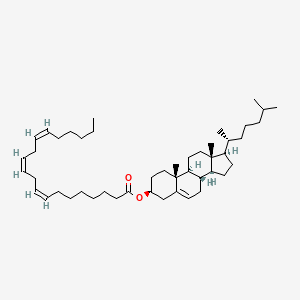
![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
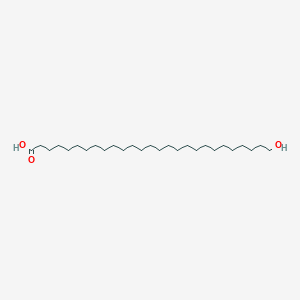
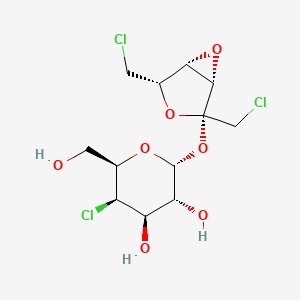
![[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate](/img/structure/B1255063.png)
![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)

![(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B1255071.png)
![N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)
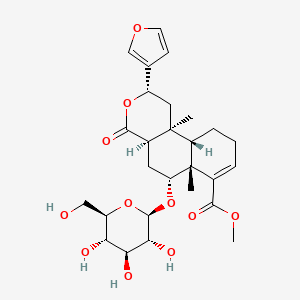
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)